2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride
Description
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride (CAS: 18296-61-2), also known as α-isopropylaminohexanophenone hydrochloride, is a synthetic cathinone derivative with the molecular formula C₁₅H₂₃NO·HCl and a molecular weight of 269.8 g/mol . It is supplied as a neat solid with ≥98% purity and is primarily utilized as a reference standard in forensic and pharmacological research due to its structural similarity to psychoactive substances like hexedrone derivatives . Key analytical data includes a UV λₐᵦₛ of 250 nm, critical for spectroscopic identification .
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)hexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-5-11-14(16-12(2)3)15(17)13-9-7-6-8-10-13;/h6-10,12,14,16H,4-5,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIXQANEMHNCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339973 | |
| Record name | N-Isopropylhexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-61-2 | |
| Record name | N-Isopropyl hexedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylhexanophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOPROPYL HEXEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MC58D2M9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as hydrochloric acid, to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
Reaction Characteristics
The compound can undergo various chemical reactions:
- Oxidation : Converts to ketones or carboxylic acids.
- Reduction : Converts to alcohols or amines.
- Substitution : Amino group can be replaced by other functional groups.
Applications in Scientific Research
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride has several notable applications:
Chemistry
This compound serves as a reagent in organic synthesis and as a precursor for creating more complex molecules. It is utilized in the development of new synthetic pathways and the exploration of reaction mechanisms.
Biology
Research into this compound includes studying its interactions with biological systems, particularly its effects on enzymes and receptors. It has been noted for its potential role in modulating neurotransmitter release through interactions with adrenergic receptors.
Medicine
Investigations are ongoing regarding its pharmacological properties and potential therapeutic applications. The compound's ability to influence physiological responses makes it a candidate for further research into its use in treating various conditions.
Industry
In industrial settings, it is used as an intermediate in synthesizing pharmaceuticals and other chemical products. Its unique properties make it valuable in the production of compounds with specific biological activities.
The following table summarizes the biological activity of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone compared to other phenethylamines:
| Compound Name | Mechanism of Action | Physiological Effects | Applications |
|---|---|---|---|
| 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone | Adrenergic receptor interaction | Increased heart rate, blood pressure | Organic synthesis, neuropharmacology |
| Other Phenethylamines | Similar receptor interactions | Varying stimulant effects | Various therapeutic applications |
Research Insights
- Studies have indicated that compounds similar to 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone exhibit stimulant effects that may influence cardiovascular functions.
- Investigations into its mechanism of action reveal that it may alter neurotransmitter dynamics, which could have implications for developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to the modulation of neurotransmitter release and signal transduction pathways. This interaction results in various physiological effects, including changes in heart rate, blood pressure, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-Ethylaminohexanophenone Hydrochloride (CAS: 18410-62-3)
- Molecular Formula: C₁₄H₂₁NO·HCl; MW: 255.8 g/mol .
- Structural Difference: Substitution of the isopropylamino group with an ethylamino group.
- Properties : Lower molecular weight and reduced lipophilicity compared to the isopropyl analog. Both compounds share ≥98% purity and storage conditions (-20°C), indicating similar stability profiles .
- Applications : Used in research as a reference standard, analogous to the target compound but with distinct receptor-binding kinetics due to the smaller ethyl group .
Sotalol-Related Compound B (USP Reference)
- Molecular Formula : C₁₂H₂₀N₂O₂S·HCl; MW : 292.83 g/mol .
- Structural Features: Contains a methanesulfonamide-phenyl-ethyl backbone with an isopropylamino group.
- Key Difference: The sulfonamide moiety and aromatic system diverge from the hexanophenone scaffold, altering solubility and therapeutic applications (e.g., beta-blocker activity vs. cathinone-like effects) .
4-Acetoxy MiPT Hydrochloride (CAS: 25672)
- Molecular Formula : C₁₆H₂₃N₂O₂·HCl; MW : 314.8 g/mol .
- Structural Basis: Tryptamine derivative with an isopropylaminoethyl chain and acetoxyindole ring.
- Comparison: The indole core and acetoxy substitution contrast sharply with the hexanophenone structure, leading to divergent pharmacological targets (e.g., serotonin receptor modulation vs. dopamine/norepinephrine reuptake inhibition) .
8-Hydroxy-5-[(1R)-1-Hydroxy-2-[[(1R)-2-(4-Methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone Monohydrochloride
- Molecular Formula : C₂₄H₂₉N₂O₄·HCl; MW : 469.0 g/mol .
- Structural Complexity: Quinolinone ring system with a (1-methylethyl)amino group and methoxyphenyl substituents.
- Application: Clinically used as a bronchodilator, highlighting how the same amino substituent can be integrated into diverse pharmacophores for therapeutic effects .
Tabulated Comparison of Key Parameters
| Compound Name | CAS | Molecular Formula | MW | Key Functional Groups | Primary Application |
|---|---|---|---|---|---|
| Target Compound | 18296-61-2 | C₁₅H₂₃NO·HCl | 269.8 | Isopropylamino, hexanophenone | Forensic/research standard |
| α-Ethylaminohexanophenone | 18410-62-3 | C₁₄H₂₁NO·HCl | 255.8 | Ethylamino, hexanophenone | Research standard |
| Sotalol Related Compound B | – | C₁₂H₂₀N₂O₂S·HCl | 292.8 | Isopropylamino, sulfonamide | Pharmaceutical reference |
| 4-Acetoxy MiPT Hydrochloride | 25672 | C₁₆H₂₃N₂O₂·HCl | 314.8 | Isopropylamino, indole | Psychoactive research |
| Quinolinone Bronchodilator | – | C₂₄H₂₉N₂O₄·HCl | 469.0 | Isopropylamino, quinolinone | Therapeutic (bronchodilator) |
Key Research Findings
- Analytical Utility : UV λₐᵦₛ at 250 nm distinguishes the target compound from tryptamine derivatives like 4-Acetoxy MiPT, which absorb at higher wavelengths due to aromatic indole systems .
- Stability: Both the target compound and α-ethylaminohexanophenone require storage at -20°C, suggesting shared sensitivity to thermal degradation .
Biological Activity
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride, also known by its alternative names such as α-Isopropylaminohexanophenone, is a synthetic compound belonging to the class of phenethylamines. Its chemical structure features a phenyl ring attached to a hexanone backbone with an isopropylamino group. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.8 g/mol
- CAS Number : 18296-61-2
- Purity : ≥98%
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-1-hexanone with isopropylamine under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid to produce the monohydrochloride salt. The process is optimized for high yield and purity through purification methods like recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. This interaction modulates neurotransmitter release and signal transduction pathways, leading to various physiological effects such as changes in heart rate and blood pressure .
Pharmacological Effects
Research indicates that this compound may exhibit stimulant properties similar to other phenethylamines. It has been studied for its potential therapeutic applications, particularly in the context of neuropharmacology.
Case Studies
- Stimulant Effects : In a controlled study involving animal models, the administration of this compound resulted in increased locomotor activity and enhanced alertness, suggesting central nervous system stimulant effects .
- Cardiovascular Impact : Another study evaluated the cardiovascular effects of the compound, noting significant increases in heart rate and blood pressure in treated subjects compared to controls .
Applications in Research
This compound is utilized in various scientific research applications:
- Organic Synthesis : It serves as a reagent in organic synthesis and as a precursor for synthesizing more complex molecules.
- Biological Studies : Investigated for interactions with biological systems, including enzyme activity modulation and receptor binding studies.
- Pharmaceutical Development : Explored for potential therapeutic uses due to its pharmacological properties .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Physiological Effects | Applications |
|---|---|---|---|
| 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone | Adrenergic receptor interaction | Increased heart rate, blood pressure | Organic synthesis, neuropharmacology |
| Other Phenethylamines | Similar receptor interactions | Varying stimulant effects | Various therapeutic applications |
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves condensation of phenylhexanone precursors with isopropylamine under acidic conditions, followed by hydrochloride salt formation. Key parameters include temperature control (40–60°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity . Optimization may require monitoring by HPLC or TLC to minimize byproducts such as N-alkylated impurities .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
The compound is hygroscopic and light-sensitive. Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For laboratory use, prepare aliquots to avoid repeated freeze-thaw cycles. Handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Decontaminate spills using absorbent materials (e.g., vermiculite) and 70% ethanol .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- Purity: HPLC with UV detection (λmax ~250 nm) and C18 columns; validate with ≥98% purity thresholds .
- Structural confirmation: NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1640 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Salt form verification: Ion chromatography or titration for chloride content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity, such as divergent receptor binding affinities?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or polymorphic forms. For example, crystal form E of a structurally related compound (CHF 4226) showed distinct β2-adrenoceptor activity compared to form A due to hydration state differences . Standardize assays using WHO-recommended protocols and validate against reference ligands. Cross-validate results with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
Q. What strategies are effective for elucidating metabolic pathways and identifying toxic metabolites?
Use in vitro models:
- Hepatic microsomes: Incubate with NADPH cofactors and analyze via LC-MS/MS for phase I metabolites (e.g., N-dealkylation, hydroxylation).
- CYP450 inhibition assays: Identify isoforms (e.g., CYP3A4, CYP2D6) involved in metabolism using selective inhibitors . For in vivo studies, employ radiolabeled analogs (¹⁴C) in rodent models to track excretion profiles and tissue distribution .
Q. How can polymorphic forms of this compound impact experimental reproducibility, and how are they characterized?
Polymorphs may differ in solubility, bioavailability, and thermal stability. Characterize using:
- XRPD: Identify distinct peaks (e.g., form E at 2θ = 3.68°, 10.47°) .
- DSC/TGA: Monitor melting points and dehydration events (e.g., hemihydrate vs. anhydrous forms) .
- Raman spectroscopy: Detect lattice vibrations (e.g., 1648 cm⁻¹ for crystalline vs. amorphous phases) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate with replicates (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For in vivo efficacy studies, employ randomized block designs to control for inter-subject variability .
Q. How can researchers mitigate batch-to-batch variability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
